molecular formula C7H12O8S2 B14709055 Bis(2-oxopropyl) methanedisulfonate CAS No. 23248-58-0

Bis(2-oxopropyl) methanedisulfonate

Cat. No.: B14709055
CAS No.: 23248-58-0
M. Wt: 288.3 g/mol
InChI Key: VPGXFTMNIAXUMQ-UHFFFAOYSA-N
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Description

Bis(2-oxopropyl) methanedisulfonate (proposed IUPAC name: methanedisulfonic acid bis(2-oxopropyl ester)) is a synthetic sulfonate ester characterized by a central methane carbon bonded to two sulfonate groups, each esterified with a 2-oxopropyl (OCH2C(O)CH3) moiety. Its molecular formula is inferred as C8H14O8S2, featuring ketone and sulfonate functional groups.

Properties

CAS No.

23248-58-0

Molecular Formula

C7H12O8S2

Molecular Weight

288.3 g/mol

IUPAC Name

bis(2-oxopropyl) methanedisulfonate

InChI

InChI=1S/C7H12O8S2/c1-6(8)3-14-16(10,11)5-17(12,13)15-4-7(2)9/h3-5H2,1-2H3

InChI Key

VPGXFTMNIAXUMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COS(=O)(=O)CS(=O)(=O)OCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopropyl) methanedisulfonate typically involves the reaction of methanedisulfonic acid with 2-oxopropyl derivatives. One common method includes the reaction of methanedisulfonic acid with diazoacetone under controlled conditions . The reaction is carried out in an aprotic solvent, and the product is purified through crystallization or distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(2-oxopropyl) methanedisulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.

    Substitution: The methanedisulfonate core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted methanedisulfonates .

Comparison with Similar Compounds

8α-(2-oxopropyl)-erythraline (5)

Structural Similarities :

  • Shares the 2-oxopropyl substituent, which introduces a ketone group (C=O).
  • Both compounds exhibit carbonyl-related spectroscopic features.

Key Differences :

  • Origin : 8α-(2-oxopropyl)-erythraline (5) is a natural alkaloid derivative isolated from Erythrina species , whereas Bis(2-oxopropyl) methanedisulfonate is synthetic.
  • Complexity : The erythraline derivative has a polycyclic structure with amine and ether groups, contrasting with the simpler disulfonate ester.
  • Applications : Natural products like 8α-(2-oxopropyl)-erythraline are explored for bioactivity (e.g., antimicrobial or anticancer properties), while the sulfonate ester may serve industrial roles.

Spectroscopic Comparison :

  • The IR spectrum of 8α-(2-oxopropyl)-erythraline shows a ketone stretch at 1712 cm⁻¹ , which would likely align with the target compound’s ketone groups.

6-Methyl-1-(2-oxopropyl)-uracil Derivatives (4 and 5)

Functional Group Contrast :

  • The uracil derivatives retain a heterocyclic base critical for biological interactions (e.g., antiviral activity), whereas the sulfonate ester lacks such motifs.

Potential Applications:

  • Uracil analogs are often drug candidates (e.g., antimetabolites). The sulfonate ester’s charged groups could enhance solubility, making it a candidate for prodrug design or ionic resins.

Bis(1-ethylpropyl) Methylphosphonate

Structural Analogy :

  • Both compounds are bis-esters, but this compound features sulfonate groups, while the phosphonate has a methylphosphonate core .

Physicochemical Differences :

  • Acidity : Sulfonates (pKa ~1–2) are more acidic than phosphonates (pKa ~2–3), influencing reactivity in aqueous environments.
  • Lipophilicity : The branched alkyl chains in Bis(1-ethylpropyl) methylphosphonate increase hydrophobicity compared to the 2-oxopropyl-sulfonate structure.

Regulatory Status :

  • The phosphonate is listed under Schedule 2B04 (chemical weapons regulations) and HS code 2931.00 , whereas sulfonates may face distinct regulations based on industrial use.

Comparative Analysis of Physicochemical Properties

Compound Molecular Formula Functional Groups Key Spectral Data Applications Reference
This compound C8H14O8S2 Sulfonate, ketone N/A Surfactants, polymers N/A
8α-(2-oxopropyl)-erythraline (5) C21H23NO4 Amine, ketone, ether IR: 1712 cm⁻¹ (ketone) Natural product research [1]
6-methyl-1-(2-oxopropyl)-uracil (4) C9H12N2O3 Uracil, ketone Synthetic route (chloroacetone) Medicinal chemistry [2]
Bis(1-ethylpropyl) methylphosphonate C11H25O3P Phosphonate, branched alkyl CAS RN: 5828-67-1 Industrial applications [3]

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